molecular formula C12H11NOS2 B3223607 (Z)-5-苯亚甲基-3-乙基-2-硫代噻唑烷-4-酮 CAS No. 1220624-78-1

(Z)-5-苯亚甲基-3-乙基-2-硫代噻唑烷-4-酮

货号 B3223607
CAS 编号: 1220624-78-1
分子量: 249.4 g/mol
InChI 键: ZQDPYAPUFMILTB-NTMALXAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

科学研究应用

晶体结构和计算分析

(Z)-5-苯亚甲基-3-乙基-2-硫代噻唑烷-4-酮的衍生物,特别是 (Z)-5-(4-氯苯亚甲基)-3-(2-乙氧基苯基)-2-硫代噻唑烷-4-酮 (CBBTZ) 的晶体结构已使用 X 射线衍射、核磁共振光谱和理论研究进行了广泛表征。这项研究提供了对分子几何、分子内和分子间接触以及结构的非平面性质的见解,有助于更好地理解晶体学和材料科学领域中的此类化合物 (Khelloul et al., 2016)

对酪氨酸酶的抑制作用

(Z)-5-苯亚甲基-3-乙基-2-硫代噻唑烷-4-酮的衍生物对菊芋中的酪氨酸酶表现出显着的抑制作用。该研究重点确定抑制作用的最佳浓度、时间和温度,为探索这些化合物在酶抑制剂中以及潜在在涉及色素沉着障碍的化妆品或药物应用中奠定了基础 (Cheng Lingjuan et al., 2012)

超分子结构

对包括所讨论化合物在内的各种 (Z)-5-芳基亚甲基-2-硫代噻唑烷-4-酮的研究揭示了对其超分子结构的详细见解。这些研究涉及氢键二聚体、环链和片层,为超分子化学领域做出了重大贡献,有助于设计新材料和理解分子相互作用 (Delgado et al., 2005)

光学和电子性质

对类似化合物 (Z)-5-苯亚甲基-3-N(4-甲基苯基)-2-硫代噻唑烷-4-酮 的线性和非线性光学 (NLO) 特性的研究突出了其在光电和光学器件应用中的潜力。这项研究结合了实验和理论方法来探索其电子特性,为其在先进材料科学中的应用开辟了道路 (Bensafi et al., 2021)

安全和危害

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

属性

IUPAC Name

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one

Q & A

Q1: What is the BTR-1 locus and what is its significance?

A1: The BTR-1 locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the BTR-1 locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.

Q2: How does the BTR-1 locus contribute to Cry1Ac toxin resistance?

A2: Research suggests that the BTR-1 locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:

  • Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].
  • ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].

Q3: What is the role of the MAPK signaling pathway in BTR-1 mediated resistance?

A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the BTR-1 locus []. A MAP4K4 gene, located within the BTR-1 locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].

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